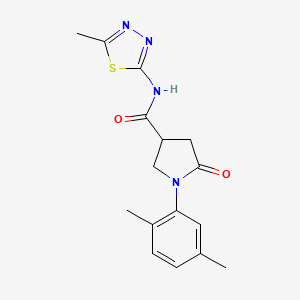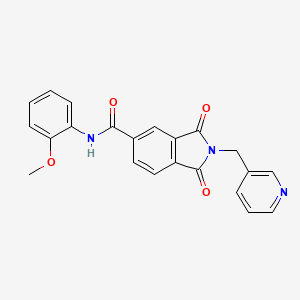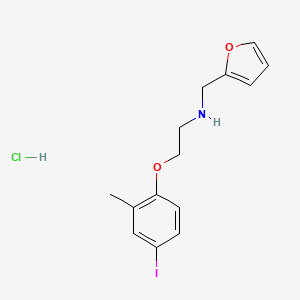![molecular formula C17H17NO3 B4401747 4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)
4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate
Vue d'ensemble
Description
4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate, also known as MPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPP is a derivative of phenylpropionic acid and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the formation of a stable adduct with ROS, resulting in the generation of a fluorescent signal. This compound has also been shown to interact with proteins involved in cancer cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties, this compound has been shown to have antioxidant activity and to inhibit the production of pro-inflammatory cytokines. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate in scientific research is its high sensitivity and selectivity for ROS detection. This compound is also relatively easy to synthesize and can be modified to enhance its properties. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential directions for future research on 4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate. One area of focus could be the development of new derivatives of this compound with enhanced properties for ROS detection or cancer therapy. Another area of research could involve the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has also been studied for its potential as a therapeutic agent in the treatment of cancer and as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
[4-[(3-methylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-15-9-7-13(8-10-15)17(20)18-14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSKCYHAYYRVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4401666.png)
![1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4401672.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4401691.png)
![2-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4401703.png)
![N-(tert-butyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4401706.png)
![N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4401714.png)
![4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401722.png)

![3-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4401735.png)
![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)

![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)
